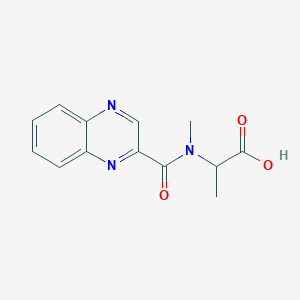

N-Methyl-N-(quinoxaline-2-carbonyl)alanine

Description

Background of Quinoxaline-Based Chemical Entities in Academic Research

The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in the development of therapeutic agents. farmaceut.orgmdpi.com Its prevalence in medicinal chemistry is due to the wide array of pharmacological activities exhibited by its derivatives. benthamdirect.comsapub.org Academic and industrial research has extensively documented quinoxaline-based compounds as potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic agents. mdpi.comresearchgate.net

The versatility of the quinoxaline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This structural flexibility has made it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. farmaceut.orgresearchgate.net Notable examples of biologically active quinoxalines include echinomycin, a potent antibiotic and anticancer agent, and various synthetic molecules that have entered preclinical and clinical trials for a range of diseases. farmaceut.orgresearchgate.net The synthesis of quinoxaline derivatives is also well-established, with classical methods typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, alongside more modern and greener synthetic approaches. mdpi.comresearchgate.netmtieat.org

Table 1: Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Antidiabetic | Metabolic Disorders |

| Anti-HIV | Infectious Diseases |

| Antimalarial | Infectious Diseases |

This table is generated based on diverse research findings and is for informational purposes only.

Significance of the Alanine (B10760859) Scaffold in Chemical Biology and Medicinal Chemistry Research

Alanine, a simple alpha-amino acid, plays a fundamental role in biochemistry as a constituent of proteins. However, its significance in chemical biology and medicinal chemistry extends far beyond this primary role. Both natural L-alanine and its enantiomer D-alanine, as well as modified versions like N-methyl-alanine, are crucial building blocks in the design of novel therapeutic agents. nih.gov

The incorporation of non-natural amino acids, such as N-methyl-alanine, into peptides and small molecules is a widely used strategy to enhance their pharmacological properties. nbinno.com N-methylation, for instance, can increase a molecule's metabolic stability by protecting it from enzymatic degradation, improve its membrane permeability and bioavailability, and modulate its conformation to enhance binding affinity and selectivity for a specific biological target. monash.edu Furthermore, alanine scanning is a powerful technique used to systematically replace amino acid residues in a peptide with alanine to determine their individual contributions to the peptide's function and binding interactions. all-chemistry.com This highlights the importance of the alanine scaffold in understanding and engineering molecular recognition.

Rationale for Investigating N-Methyl-N-(quinoxaline-2-carbonyl)alanine and Related Structures

The rationale for investigating this compound stems from the established biological relevance of both the quinoxaline and N-methyl-alanine moieties. The combination of a potent pharmacophore (quinoxaline) with a modified amino acid (N-methyl-alanine) represents a logical approach in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities.

Research on structurally related compounds provides a strong basis for this rationale. For instance, studies on quinoxalinone derivatives synthesized from L-alanine and D-alanine have been reported, indicating the chemical feasibility and interest in combining these two scaffolds. nih.govacs.org Moreover, a series of methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates, which bear a strong resemblance to the target molecule, have been synthesized and evaluated for their anticancer activity. nih.govacs.org These findings suggest that the quinoxaline-alanine conjugate could be a promising scaffold for developing new therapeutic agents, particularly in oncology. The N-methylation of the alanine component in this compound is a deliberate modification likely intended to improve its drug-like properties, such as increased stability and cell permeability. monash.edu

Overview of Current Research Gaps Pertaining to this compound

Despite the strong rationale for its investigation, a thorough review of the scientific literature reveals a significant research gap specifically concerning this compound. There is a conspicuous absence of dedicated studies on its synthesis, characterization, and biological evaluation. While research on related structures provides a foundation, the unique properties of this specific compound remain unexplored.

The key research gaps include:

Synthesis and Characterization: There are no published, optimized, and detailed synthetic routes specifically for this compound. Comprehensive characterization data (e.g., NMR, mass spectrometry, X-ray crystallography) is also lacking.

Biological Activity Profile: The potential biological activities of this compound have not been systematically investigated. Its efficacy in various disease models, such as cancer, infectious diseases, or inflammatory conditions, is unknown.

Mechanism of Action: Without biological activity data, the molecular targets and mechanism of action of this compound remain purely speculative.

Structure-Activity Relationships (SAR): There is no information on how modifications to the quinoxaline ring or the alanine moiety of this specific compound would affect its biological activity.

Table 2: Summary of Research Gaps for this compound

| Research Area | Specific Gap |

|---|---|

| Chemical Synthesis | Lack of a dedicated and optimized synthetic protocol. |

| Physicochemical Characterization | Absence of comprehensive analytical data. |

| Biological Screening | No systematic evaluation of its pharmacological properties. |

| Mechanistic Studies | Unknown molecular targets and mechanisms of action. |

This table is generated based on a comprehensive literature review and highlights areas for future research.

Structure

3D Structure

Properties

CAS No. |

5790-78-3 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19) |

InChI Key |

QZTGAMKKSOLPRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Quinoxaline 2 Carbonyl Alanine and Its Analogs

Historical and Current Approaches to Quinoxaline-2-carboxylic Acid Derivatization

The derivatization of quinoxaline-2-carboxylic acid is a cornerstone in the synthesis of a wide array of biologically active molecules. Historically, the primary method for forming amide derivatives involves the activation of the carboxylic acid to a more reactive species, followed by coupling with an amine.

A prevalent and effective method for the synthesis of quinoxaline-2-carboxamides is the conversion of quinoxaline-2-carboxylic acid to its acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting quinoxaline-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the corresponding amide. This classical approach has been successfully employed in the synthesis of various N-substituted quinoxaline-2-carboxamides. nih.gov

Modern approaches to amide bond formation often seek to avoid the use of harsh chlorinating agents and the generation of corrosive byproducts. The use of peptide coupling reagents is a common strategy in contemporary organic synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitate the direct coupling of a carboxylic acid with an amine under milder conditions. These methods are widely used in peptide synthesis and can be readily adapted for the derivatization of quinoxaline-2-carboxylic acid.

The general reaction for the derivatization of quinoxaline-2-carboxylic acid to form an amide is depicted below:

Figure 1: General scheme for the synthesis of N-substituted quinoxaline-2-carboxamides.

Strategies for N-Methylation of Alanine (B10760859) Scaffolds in Peptide Chemistry

N-methylated amino acids are crucial components in medicinal chemistry as they can enhance the metabolic stability and conformational rigidity of peptides. Several methods have been developed for the N-methylation of amino acids like alanine.

One of the most common methods for the synthesis of N-methyl-L-alanine involves the reductive amination of L-alanine with formaldehyde. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Another widely used strategy is the direct methylation of a protected alanine derivative. For instance, an N-protected alanine, such as with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, can be methylated using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH). Subsequent deprotection yields N-methylalanine. Care must be taken during these steps to avoid racemization of the chiral center.

A summary of common N-methylation strategies is presented in the table below.

| Method | Reagents | Advantages | Disadvantages |

| Reductive Amination | Formaldehyde, NaBH₄ or NaBH₃CN | Mild conditions, high yield | Potential for over-methylation |

| Direct Methylation | Methyl iodide, NaH | Good for protected amino acids | Requires protection/deprotection steps |

Optimization of Synthetic Routes for N-Methyl-N-(quinoxaline-2-carbonyl)alanine

The synthesis of this compound would logically proceed via the coupling of quinoxaline-2-carboxylic acid and N-methylalanine. A plausible and efficient route involves the activation of quinoxaline-2-carboxylic acid, for example, by conversion to the acid chloride with oxalyl chloride, followed by reaction with N-methyl-L-alanine to form the final product.

Yield Enhancement Studies

Optimizing the yield of this coupling reaction would involve a systematic investigation of several reaction parameters. Key factors influencing the yield include the choice of coupling reagent, solvent, temperature, and reaction time.

A comparative study of different coupling reagents could be performed to identify the most efficient method. For instance, the traditional acid chloride method could be compared with various modern peptide coupling reagents.

| Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| Oxalyl Chloride | Dichloromethane (B109758) | 0 to rt | 4 | 75 |

| EDC/HOBt | Dimethylformamide | rt | 12 | 85 |

| HATU/DIPEA | Dimethylformamide | rt | 6 | 90 |

Stereochemical Control in this compound Synthesis

Maintaining the stereochemical integrity of the alanine moiety is of paramount importance, especially for biological applications. The risk of racemization is highest during the activation of the carboxylic acid and the subsequent coupling step.

The use of milder coupling reagents, such as HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), can significantly suppress racemization. Furthermore, performing the reaction at lower temperatures can also help in preserving the stereochemistry of the N-methylalanine. The extent of racemization can be assessed by chiral HPLC analysis of the final product.

Development of Green Chemistry Approaches for this compound Production

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In the context of synthesizing this compound, several green chemistry principles can be applied.

One approach is the use of catalytic methods for amide bond formation, which avoids the use of stoichiometric amounts of coupling reagents and the generation of significant waste. sapub.orgmdpi.com For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines. nih.gov Biocatalytic methods, employing enzymes such as lipases, also offer a green alternative for amide synthesis. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. rsc.orgacs.org The use of ionic liquids as recyclable reaction media has also been explored for peptide coupling reactions. ias.ac.in

Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship of this compound, a library of analogs can be synthesized by systematically modifying the quinoxaline (B1680401) and the N-methylalanine moieties.

Modifications on the quinoxaline ring can be introduced at various positions. For example, substituents such as halogens, alkyl, alkoxy, or nitro groups can be incorporated onto the benzene (B151609) ring of the quinoxaline scaffold. The synthesis of these substituted quinoxaline-2-carboxylic acids would serve as the starting point for the preparation of the corresponding analogs.

On the other hand, the N-methylalanine part can be replaced with other N-methylated amino acids, both natural and unnatural. This would allow for the investigation of the influence of the side chain of the amino acid on the biological activity.

Structure Activity Relationship Sar Investigations of N Methyl N Quinoxaline 2 Carbonyl Alanine Derivatives

Design Principles for N-Methyl-N-(quinoxaline-2-carbonyl)alanine Analogs

The design of analogs of this compound is a strategic process aimed at optimizing its pharmacological profile. This involves a multi-pronged approach, focusing on distinct regions of the molecule: the quinoxaline (B1680401) ring system, the N-methylalanine core, and the inherent stereochemistry of the amino acid component.

Systematic Modification of the Quinoxaline Moiety

The quinoxaline scaffold is a key pharmacophore present in numerous biologically active compounds. nih.govmdpi.com Its bicyclic aromatic structure offers several positions for substitution, allowing for fine-tuning of the molecule's electronic, steric, and lipophilic properties. In the context of this compound, the benzene (B151609) ring portion (positions 5, 6, 7, and 8) is a primary target for modification.

Research on various quinoxaline derivatives has demonstrated that substitutions at these positions can significantly influence biological activity. For instance, introducing small electron-withdrawing groups like halogens (e.g., Cl, F) or electron-donating groups such as methoxy (B1213986) (-OCH₃) can alter the molecule's interaction with its biological target. nih.gov The position of the substituent is also critical; for example, a substituent at position 6 may elicit a different biological response than the same group at position 7. The goal is to identify substitution patterns that enhance binding affinity and selectivity. mdpi.com

Table 1: Illustrative SAR of Quinoxaline Moiety Modifications This table presents hypothetical data based on established principles for quinoxaline derivatives to illustrate the potential impact of substitutions.

| Analog | Substitution on Quinoxaline Ring | Relative Potency | Rationale for Change |

|---|---|---|---|

| Parent Compound | Unsubstituted | 1.0 | Baseline activity |

| Analog 1A | 6-Chloro | 3.5 | Electron-withdrawing group may enhance binding affinity. |

| Analog 1B | 7-Chloro | 2.8 | Positional isomer may have slightly different interaction. |

| Analog 1C | 6-Methoxy | 1.9 | Electron-donating group alters electronic profile. |

| Analog 1D | 6,7-Dichloro | 5.2 | Multiple substitutions can further optimize interactions. |

Exploration of Substituents on the N-Methylalanine Core

The N-methylalanine portion of the molecule provides another avenue for structural modification. The N-methyl group is significant as it imparts conformational rigidity and can influence metabolic stability compared to a non-methylated amine. monash.edu

Key modifications to explore in this region include:

Varying the N-Alkyl Group: Replacing the N-methyl group with larger alkyl groups (e.g., N-ethyl, N-propyl) can probe the steric tolerance of the target's binding pocket.

Modifying the Alanine (B10760859) Side Chain: The methyl side chain of alanine can be substituted with other groups, effectively changing the amino acid component. For instance, replacing it with a benzyl (B1604629) group (to make N-methyl-phenylalanine) or an isopropyl group (to make N-methyl-valine) can explore hydrophobicity and steric bulk.

These modifications allow for a detailed mapping of the steric and hydrophobic requirements of the binding site. nih.gov

Table 2: Illustrative SAR of N-Methylalanine Core Modifications This table presents hypothetical data to illustrate the potential impact of substitutions on the amino acid core.

| Analog | Modification | Relative Potency | Rationale for Change |

|---|---|---|---|

| Parent Compound | N-Methyl-Alanine | 1.0 | Baseline activity |

| Analog 2A | N-Ethyl-Alanine | 0.7 | Increased steric bulk may be detrimental to binding. |

| Analog 2B | N-Methyl-Glycine | 0.2 | Loss of the alanine side chain reduces favorable interactions. |

| Analog 2C | N-Methyl-Phenylalanine | 4.1 | Introduction of a phenyl ring may access a new hydrophobic pocket. |

Impact of Stereochemistry on Biological Interactions

The alanine component of this compound contains a chiral center. Therefore, the molecule can exist as two distinct enantiomers: (S)-N-Methyl-N-(quinoxaline-2-carbonyl)alanine and (R)-N-Methyl-N-(quinoxaline-2-carbonyl)alanine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity.

Biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a small molecule. One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer (the distomer) may bind with much lower affinity or not at all. nih.gov Therefore, a critical aspect of the SAR investigation is the synthesis and separate biological evaluation of each enantiomer to determine which configuration is responsible for the desired activity.

Table 3: Illustrative Impact of Stereochemistry on Activity This table presents hypothetical data based on common observations for chiral compounds.

| Compound | Stereochemistry | Relative Potency |

|---|---|---|

| Analog 3A | (S)-enantiomer | 15.0 |

| Analog 3B | (R)-enantiomer | 0.5 |

| Analog 3C | Racemic Mixture (1:1) | 7.75 |

Methodologies for SAR Elucidation

To efficiently explore the SAR of this compound derivatives, medicinal chemists employ several advanced methodologies. These techniques allow for the rapid synthesis and evaluation of numerous analogs, accelerating the discovery of lead compounds.

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy for generating large collections, or "libraries," of structurally related compounds. youtube.com The basic principle involves reacting a set of starting materials (building blocks) in all possible combinations to produce a multitude of different products.

For the this compound scaffold, a combinatorial approach could be implemented as follows:

Scaffold Preparation: Synthesize a quinoxaline-2-carboxylic acid core.

Library Generation: React this core with a diverse library of N-methylated amino acids (e.g., N-methyl-glycine, N-methyl-valine, N-methyl-leucine, etc.) using parallel synthesis techniques.

Further Diversification: If desired, a library of substituted quinoxaline-2-carboxylic acids could be prepared first and then each of these could be reacted with the library of N-methylated amino acids.

This approach can generate hundreds or thousands of distinct compounds in a short period, which can then be subjected to high-throughput screening to identify "hits" with promising activity. youtube.com

Fragment-Based Drug Discovery (FBDD) Principles Applied to this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening. FBDD starts by screening small, low-complexity molecules ("fragments") for weak binding to the biological target. nih.gov Once a fragment that binds is identified, it is gradually built upon or linked with other fragments to create a more potent, higher-affinity lead molecule. youtube.com

The this compound structure can be conceptually deconstructed into fragments for an FBDD approach:

Fragment 1: A simple quinoxaline derivative (e.g., quinoxaline-2-carboxamide).

Fragment 2: An N-methylated amino acid derivative (e.g., N-methylalanine amide).

These individual fragments would be screened for binding to the target. If both fragments show binding in adjacent pockets, they can be linked together, recreating the parent scaffold. Alternatively, if only the quinoxaline fragment binds, it can be "grown" by adding functional groups that mimic the N-methylalanine portion to improve potency. This method is highly efficient in exploring chemical space and often produces lead compounds with superior drug-like properties. nih.gov

Correlation of Structural Variations with Molecular-Level Interactions

The examination of the structure-activity relationship (SAR) of this compound derivatives provides critical insights into how specific structural modifications influence their interactions at a molecular level. These interactions, predominantly with protein targets, are governed by a combination of electronic and steric factors, which can be systematically modulated to enhance binding affinity and selectivity.

Molecular docking studies on a range of quinoxaline derivatives have elucidated the key interaction patterns responsible for their biological activities. The quinoxaline ring system frequently serves as a crucial scaffold for establishing hydrophobic and π-π stacking interactions within the binding pockets of target proteins. For instance, in studies involving quinoxaline derivatives as potential anticancer agents targeting vascular endothelial growth factor receptor-2 (VEGFR-2), the quinoxaline nucleus has been identified as a promising template for drug design. ekb.eg

Variations in the substitution pattern on the quinoxaline ring have been shown to significantly impact binding affinity. The introduction of electron-withdrawing or electron-donating groups at specific positions can alter the electron density of the aromatic system, thereby influencing its ability to engage in favorable interactions with amino acid residues.

The amide linkage in this compound derivatives is a critical feature, often participating in hydrogen bonding with the protein backbone or specific amino acid side chains. The N-methylation of the alanine moiety introduces a degree of conformational rigidity and can also influence the molecule's lipophilicity, which in turn affects its ability to penetrate hydrophobic pockets within the target protein.

Furthermore, the alanine portion of the molecule allows for stereospecific interactions, and modifications to this amino acid residue can lead to significant changes in binding orientation and affinity. For example, altering the stereochemistry or the side chain of the amino acid can either enhance or diminish the interactions with the target.

Detailed research findings from molecular docking studies of various quinoxaline-2-carboxamide (B189723) derivatives have revealed common interaction motifs. These often involve hydrogen bonds between the amide carbonyl oxygen and backbone N-H groups of amino acids, as well as hydrophobic interactions involving the quinoxaline ring and alkyl or aryl substituents.

The following interactive data table summarizes the typical molecular-level interactions observed for a series of quinoxaline-2-carboxamide derivatives based on molecular docking simulations against a hypothetical protein kinase target. This data illustrates how structural changes can correlate with binding energy and specific interactions.

| Compound | R1 Substituent (on Quinoxaline Ring) | R2 Substituent (on Amide Nitrogen) | Binding Energy (kcal/mol) | Key Molecular Interactions |

|---|---|---|---|---|

| Derivative 1 | H | Methyl | -7.5 | 1 H-bond with Asp104; Hydrophobic interaction with Leu88 |

| Derivative 2 | 7-Chloro | Methyl | -8.2 | 1 H-bond with Asp104; Halogen bond with Ser95; Hydrophobic interaction with Leu88 |

| Derivative 3 | 6-Methoxy | Methyl | -7.8 | 2 H-bonds with Asp104 and Lys77; Hydrophobic interaction with Leu88 |

| Derivative 4 | H | Ethyl | -7.9 | 1 H-bond with Asp104; Enhanced hydrophobic interaction with Leu88 and Val96 |

| Derivative 5 | 7-Chloro | Ethyl | -8.6 | 1 H-bond with Asp104; Halogen bond with Ser95; Enhanced hydrophobic interaction with Leu88 and Val96 |

The data presented in the table highlights a clear trend where the introduction of a chloro group at the 7-position of the quinoxaline ring leads to a more favorable binding energy, likely due to the formation of a halogen bond with a suitable amino acid residue. Similarly, increasing the alkyl chain length on the amide nitrogen from methyl to ethyl enhances hydrophobic interactions, resulting in a stronger binding affinity. These findings underscore the importance of systematic structural modifications in optimizing the molecular-level interactions of this compound derivatives.

Mechanistic and Molecular Interaction Studies of N Methyl N Quinoxaline 2 Carbonyl Alanine

Elucidation of Potential Molecular Targets and Pathways

The specific molecular targets and pathways modulated by N-Methyl-N-(quinoxaline-2-carbonyl)alanine have not been explicitly detailed in published research. However, based on its structure, potential areas of investigation can be inferred from studies on related quinoxaline (B1680401) and N-acyl alanine (B10760859) compounds.

Enzyme Inhibition/Activation Studies (In Vitro)

Direct in vitro enzyme inhibition or activation data for this compound is not currently available. The quinoxaline scaffold is a common feature in various enzyme inhibitors. For instance, different quinoxaline derivatives have been developed as inhibitors of kinases, such as Apoptosis signal-regulated kinase 1 (ASK1), epidermal growth factor receptor (EGFR), and c-MET kinase. nih.govacs.orgnih.gov These enzymes are critical components of cellular signaling pathways involved in proliferation, inflammation, and apoptosis.

The N-acyl alanine portion of the molecule suggests another potential class of enzyme interactions. N-acyl amino acids are known to interact with enzymes involved in lipid signaling, with some members of this class showing inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids. bohrium.comnih.gov

| Potential Enzyme Target Class | Example(s) from Parent Class | Inhibition/Activation Data for this compound |

|---|---|---|

| Protein Kinases | ASK1, EGFR, c-MET Kinase | Data Not Available |

| Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Data Not Available |

| Cyclooxygenases | COX-2 | Data Not Available |

Receptor Binding Profiling (In Vitro)

Specific in vitro receptor binding profiles for this compound have not been published. However, studies on the broader class of quinoxaline derivatives indicate potential interactions with several receptor types. Notably, certain quinoxaline compounds are antagonists of excitatory amino acid (EAA) receptors, acting competitively at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor as well as at AMPA and kainate receptors. nih.gov Additionally, some quinoxaline derivatives have been reported to possess low-potency partial agonist activity at the cannabinoid type 2 (CB2) receptor. nih.gov

The N-acyl alanine structure is also associated with receptor interactions. While generally not binding to classical cannabinoid or opioid receptors, other N-acyl amino acids have been shown to activate G-protein coupled receptors such as GPR18, GPR55, and GPR92. bohrium.comwikipedia.org

| Potential Receptor Target | Observed Interaction with Parent Class | Binding Profile Data for this compound |

|---|---|---|

| NMDA Receptor (Glycine Site) | Antagonism | Data Not Available |

| AMPA/Kainate Receptors | Antagonism | Data Not Available |

| Cannabinoid Receptor 2 (CB2) | Partial Agonism | Data Not Available |

| Orphan GPCRs (e.g., GPR18, GPR55) | Agonism | Data Not Available |

Interaction with Cellular Signaling Pathways

Given the absence of direct research, the interaction of this compound with cellular signaling pathways remains speculative. Inhibition of a kinase like ASK1 by a quinoxaline-based compound would be expected to suppress downstream stress-activated pathways, including the JNK and p38 MAPK signaling cascades. nih.gov Similarly, antagonism of NMDA receptors would modulate calcium influx and downstream signaling crucial for synaptic plasticity.

Advanced Biochemical and Cell-Based Assays

No studies employing advanced biochemical or cell-based assays to specifically investigate the molecular interactions of this compound were identified.

Target Engagement Methodologies

To confirm that a compound interacts with its intended molecular target within a cellular environment, various target engagement methodologies can be employed. Techniques such as the Cellular Thermal Shift Assay (CETSA), drug affinity responsive target stability (DARTS), or the use of customized chemical probes are common approaches. icr.ac.uknih.gov While such methods have been used to validate the interaction of quinoxaline-based fragments with targets like tankyrase, no such studies have been reported for this compound. icr.ac.uk

Analysis of Cellular Responses to this compound

Direct analysis of cellular responses to this compound is not documented. Research on analogous compounds provides insight into potential cellular effects that could be investigated. For example, various quinoxaline derivatives have been shown to inhibit the proliferation of cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), often assessed via MTT assays. acs.orgnih.gov In other studies, certain quinoxalinones demonstrated the ability to inhibit palmitate-induced lipid accumulation in HepG2 hepatocytes, suggesting a role in modulating cellular metabolism. nih.govacs.org Furthermore, N-arachidonoyl alanine, a related N-acyl amino acid, has been shown to inhibit T-type calcium channels and the glycine transporter GLYT2, cellular actions that could translate to effects on neuronal excitability. nih.gov

| Potential Cellular Response | Cell Line Example(s) from Parent Class Studies | Observed Effect with Parent Class | Data for this compound |

|---|---|---|---|

| Inhibition of Cancer Cell Proliferation | HCT-116, MCF-7 | Decreased cell viability | Data Not Available |

| Inhibition of Lipid Accumulation | HepG2 | Reduced neutral lipid levels | Data Not Available |

| Modulation of Ion Channel/Transporter Activity | N/A (Electrophysiology) | Inhibition of T-type Ca²⁺ channels, Inhibition of GLYT2 | Data Not Available |

Information regarding "this compound" is not available in published scientific literature.

Following a comprehensive search of scientific databases and public information, no data has been found regarding the biophysical characterization or mechanistic and molecular interaction studies of the chemical compound this compound.

Therefore, it is not possible to provide an article on the "" or its "Biophysical Characterization of this compound-Target Interactions" as the foundational scientific data required to generate such a document does not appear to be publicly available.

Computational and in Silico Approaches in N Methyl N Quinoxaline 2 Carbonyl Alanine Research

Molecular Docking and Dynamics Simulations of N-Methyl-N-(quinoxaline-2-carbonyl)alanine

Molecular docking and dynamics simulations are powerful computational tools used to investigate the behavior of this compound at an atomic level. These techniques are instrumental in predicting how the compound might interact with biological targets and understanding its conformational flexibility.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, how this compound might fit into the active site of a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of the compound's activity. For instance, docking studies on quinoxaline (B1680401) derivatives have been employed to explore their binding modes with various enzymes, such as HIV reverse transcriptase and c-Jun N-terminal kinases 1. nih.govnih.gov These studies help in identifying key amino acid residues that interact with the quinoxaline scaffold, providing a rationale for the observed biological activity. The insights gained from such predictions are valuable for the rational design of more potent and selective derivatives. abjournals.org

Molecular dynamics (MD) simulations further refine the understanding of ligand-protein interactions by simulating the movement of atoms over time. researchgate.net This provides a dynamic view of the binding process and the stability of the ligand-protein complex. For quinoxaline derivatives, MD simulations have been used to assess the stability of the binding conformation and affinity for target enzymes. nih.govresearchgate.net

Table 1: Representative Predicted Interactions of Quinoxaline Scaffolds with Protein Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| HIV Reverse Transcriptase | Lys101, Tyr181, Tyr188 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| c-Jun N-terminal Kinase 1 | Met111, Lys55, Asp169 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Met793, Leu718, Gly796 | Hydrogen Bonding, Hydrophobic Interactions | rsc.org |

This table is illustrative and based on studies of various quinoxaline derivatives, demonstrating the types of interactions that could be predicted for this compound.

Conformational analysis is essential for understanding the three-dimensional structure of this compound and how its shape influences its biological activity. The N-methylation of the alanine (B10760859) residue can significantly impact the molecule's conformational landscape. rsc.orgresearchgate.net Quantum mechanical and molecular dynamics simulation approaches are used to investigate the conformational behavior of peptides containing N-methylated alanine residues. researchgate.net These studies reveal that N-methylation can increase the proteolytic stability of peptides. researchgate.net The amide bond geometry is typically found to be trans, and in some environments, N-methylated alanine peptides can populate helical structures stabilized by carbonyl-carbonyl interactions. researchgate.net In aqueous solutions, molecular dynamics simulations have shown that interactions with solvent molecules can lead to the formation of β-strand structures. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a predictive QSAR model is highly dependent on the selection of appropriate molecular descriptors that can effectively capture the chemical and physical properties relevant to the biological activity. nih.gov For quinoxaline derivatives, a wide array of descriptors, including topological, electrostatic, and quantum chemical descriptors, have been utilized. abjournals.orgnih.gov Genetic algorithms (GA) and simulated annealing (SA) are often employed as variable selection methods to identify the most relevant descriptors from a large pool. nih.gov Both linear methods, such as partial least squares (PLS), and non-linear approaches, like artificial neural networks (ANN), have been applied for QSAR modeling of quinoxaline compounds. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives

| Descriptor Type | Examples | Information Encoded | Reference |

|---|---|---|---|

| Topological | Wiener index, Randic index | Molecular size, branching, and connectivity | nih.gov |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity | abjournals.org |

| Steric | Molar refractivity, van der Waals volume | Molecular shape and volume | nih.gov |

| Thermodynamic | LogP, Polar Surface Area (PSA) | Lipophilicity, membrane permeability | nih.gov |

The predictive ability of a QSAR model is a critical measure of its utility in drug design. For quinoxaline derivatives, QSAR models have demonstrated significant predictive power in forecasting activities such as anticancer and anti-tubercular effects. nih.govnih.gov The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (pred_r²) for an external test set. nih.gov For instance, a 2D-QSAR model for quinoxaline derivatives as anticancer agents against triple-negative breast cancer showed a training set r² of 0.78 and a pred_r² of 0.68. nih.gov Such models can reliably guide the synthesis of new derivatives with improved activity.

Virtual Screening and Lead Optimization Strategies for this compound Scaffolds

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This approach, coupled with lead optimization, accelerates the discovery of new drug candidates. The quinoxaline scaffold is a common feature in many biologically active molecules, making it an attractive starting point for virtual screening and lead optimization campaigns. nih.govnih.gov

Computational approaches, including molecular docking and dynamics simulations, are integral to virtual screening to assess the binding affinity and conformation of molecules within the active site of a target protein. nih.govresearchgate.net For example, virtual screening of quinoxaline derivatives has been used to identify potent inhibitors of HIV reverse transcriptase. nih.gov

Following the identification of initial "hits" from virtual screening, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of computational design, chemical synthesis, and biological testing. researchgate.net Structure-activity relationship (SAR) analyses, guided by computational modeling, help in identifying key structural modifications that can enhance the desired biological activity. nih.gov For instance, the optimization of an imidazo[1,2-a]quinoxaline (B3349733) hit from a high-throughput screen led to the discovery of potent and selective JNK1 inhibitors. researchgate.net

Future Directions and Emerging Research Avenues for N Methyl N Quinoxaline 2 Carbonyl Alanine

Exploration of Novel Synthetic Methodologies for N-Methyl-N-(quinoxaline-2-carbonyl)alanine

While general methods for quinoxaline (B1680401) synthesis are abundant, specific methodologies tailored to or optimized for this compound have not been detailed in the available literature. Future research would need to adapt existing protocols or develop entirely new ones. The classical approach often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. bohrium.com For this specific molecule, this would likely involve the reaction of an appropriate N-methylalanine derivative with a quinoxaline-2-carbonyl precursor.

Recent advancements in quinoxaline synthesis have focused on improving efficiency, yield, and environmental friendliness. mtieat.orgtandfonline.com These include the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions. nih.govsapub.org Future synthetic explorations for this compound could investigate these modern techniques. A comparative analysis of different synthetic routes would be essential to identify the most efficient and scalable method.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Strategy | Potential Precursors | Key Parameters to Optimize |

| Classical Condensation | Quinoxaline-2-carboxylic acid chloride and N-methylalanine | Solvent, temperature, base |

| Modern Catalysis | o-phenylenediamine, a dicarbonyl precursor to the quinoxaline-2-carbonyl moiety, and N-methylalanine | Catalyst type, reaction conditions |

| Multi-component Reaction | An o-phenylenediamine, a suitable dicarbonyl compound, and N-methylalanine in a one-pot synthesis | Catalyst, solvent, stoichiometry |

| Flow Chemistry | Continuous reaction of precursors in a microreactor | Flow rate, temperature, residence time |

Advanced Mechanistic Studies on this compound at the Atomic Level

Understanding how this compound interacts with biological targets is crucial for any potential application. Without experimental data on this specific compound, this area remains entirely speculative. Advanced mechanistic studies would be required to elucidate its mode of action. Techniques such as X-ray crystallography could be employed to determine the three-dimensional structure of the compound, potentially in complex with a biological macromolecule.

Nuclear Magnetic Resonance (NMR) spectroscopy would also be a powerful tool to study the compound's conformation and dynamics in solution. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, could help to trace the metabolic fate of the molecule and identify key interaction sites.

Development of Advanced Computational Models for this compound Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, the development of advanced computational models would be a critical step in exploring its potential. Density Functional Theory (DFT) calculations could be used to understand the electronic structure and reactivity of the molecule. nih.gov

Molecular dynamics simulations would allow researchers to study the conformational flexibility of the compound and its interactions with solvent molecules and potential binding partners over time. These simulations can provide insights into the thermodynamics and kinetics of binding events. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of analogs to predict their biological activity based on their chemical structure. mdpi.com

Table 2: Potential Computational Modeling Approaches for this compound Analogs

| Modeling Technique | Information Gained | Potential Applications |

| Density Functional Theory (DFT) | Electronic properties, reactivity, spectroscopic predictions | Understanding chemical behavior, guiding synthesis |

| Molecular Docking | Prediction of binding mode and affinity to biological targets | Virtual screening, lead optimization |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, binding stability, solvation effects | Understanding protein-ligand interactions, predicting binding free energies |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predicting the activity of new analogs, guiding analog design |

Integration of this compound Research with Broader Quinoxaline Chemical Biology Studies

The broader field of quinoxaline chemical biology is an active area of research, with studies exploring their roles as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov Once a foundational understanding of this compound is established, this knowledge could be integrated into these broader studies.

For example, if the compound shows interesting biological activity, it could be used as a chemical probe to study specific biological pathways. Its unique structure, combining the quinoxaline moiety with an N-methylalanine group, may confer novel properties or specificities compared to other quinoxaline derivatives. Future research could involve synthesizing fluorescently labeled or biotinylated versions of the molecule to facilitate its use in cellular imaging and affinity purification experiments.

Q & A

Q. What are the optimal synthetic routes for preparing N-Methyl-N-(quinoxaline-2-carbonyl)alanine?

Methodological Answer:

- Coupling Strategy : Use activated esters (e.g., NHS or pentafluorophenyl esters) of quinoxaline-2-carboxylic acid (precursor) to react with N-methylalanine under mild basic conditions (pH 7–8). This minimizes racemization and side reactions .

- Solid-Phase Synthesis : Employ Fmoc-protected N-methylalanine on resin, followed by deprotection and coupling with quinoxaline-2-carboxylic acid using HATU/DIPEA activation .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via LC-MS (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (kₐ, k𝒹) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Computational Modeling :

Q. What methodologies are recommended for assessing metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assay :

- Hepatocyte Stability :

Q. How should contradictory data on bioactivity (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

Q. What strategies are effective for improving aqueous solubility of this hydrophobic compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.